[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
[(2,4-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl group at the 5-position and a carboxylate ester at the 2-position. The ester moiety is further functionalized with a carbamoyl group linked to a 2,4-difluorophenyl ring. This structure combines a heteroaromatic thiophene scaffold with fluorinated aromatic and carbamate functionalities, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding .
Properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-4-3-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPCIRMHNCGGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Attachment of the Difluoroanilino Moiety: The difluoroanilino group can be attached via nucleophilic substitution reactions, where a difluoroaniline reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the anilino moiety is oxidized to form corresponding sulfoxides or nitroso derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the difluoroanilino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroanilino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, nitroso derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of this compound exhibit significant activity against seizures in animal models. For instance, a study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole models. The results indicated that certain derivatives exhibited notable efficacy, particularly in the MES model, suggesting their potential use in treating epilepsy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study synthesized various derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)acetamides and assessed their in vitro antimicrobial activity using the tube dilution technique. Results showed that some compounds displayed significant antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole . This highlights the potential of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride in developing new antimicrobial agents.
Anticancer Activity
In addition to its anticonvulsant and antimicrobial applications, N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride has been explored for anticancer activity. A study evaluated synthesized compounds for their anticancer potential using the MTT assay. One derivative demonstrated promising anticancer activity, although it was less effective than established chemotherapeutic agents like 5-fluorouracil . This suggests that further optimization of this compound could lead to effective anticancer therapies.
Central Nervous System (CNS) Agents
The compound has been studied as a potential CNS agent due to its structural similarity to known anxiolytic drugs. A series of new derivatives were synthesized and evaluated for their anxiolytic and muscle relaxant activities in animal models. Notably, one compound showed significant anxiolytic effects comparable to diazepam, indicating its potential application in treating anxiety disorders .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticonvulsant Screening
In a study assessing various derivatives of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride, researchers found that certain compounds exhibited strong anticonvulsant properties in both MES and pentylenetetrazole models, indicating their potential as new antiepileptic drugs.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the synthesis of piperazine-based derivatives, which were tested against multiple bacterial strains. The results showed that several compounds had significant antimicrobial activity, suggesting they could serve as lead compounds for developing new antibiotics.
Case Study 3: CNS Activity Assessment
A series of experiments evaluated the anxiolytic and muscle relaxant properties of synthesized derivatives compared to standard treatments. One derivative demonstrated potent effects, warranting further exploration into its mechanism and therapeutic potential.
Mechanism of Action
The mechanism of action of [(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analysis.
Substituent Effects and Functional Group Comparisons
- Thiophene Core Modifications: The target compound’s 5-methylthiophene-2-carboxylate scaffold contrasts with the 3-carboxylate derivative in , where the carboxylate position influences electronic distribution and steric interactions.
Fluorinated Aromatic Groups :
The 2,4-difluorophenyl carbamoyl group in the target compound differs from the 3,4-difluorophenyl group in . Fluorine’s para position in the target may reduce steric hindrance compared to meta-fluorine placement, improving interaction with hydrophobic enzyme pockets. This aligns with trends in kinase inhibitor design, where fluorophenyl groups optimize target engagement .- Carbamate vs. Amide Linkages: The carbamate (ester-linked carbamoyl) in the target compound offers greater hydrolytic stability than the amide bond in , which may degrade under acidic or enzymatic conditions. However, the carbamate’s polarity could reduce membrane permeability compared to nonpolar alkyl chains in .
Biological Activity
The compound [(2,4-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- IUPAC Name : [(2,4-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Molecular Formula : C₁₃H₁₃F₂N₃O₂S
- Molecular Weight : 299.32 g/mol
The synthesis typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, yielding the target compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial activity. A study indicated that similar structures could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anti-HIV Activity
Research has shown that compounds containing a difluorophenyl moiety possess anti-HIV properties. Specifically, derivatives similar to [(2,4-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate have been reported to inhibit HIV integrase activity, which is crucial for viral replication . The mechanism involves binding to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate, impacting DNA synthesis and cell proliferation . Table 1 summarizes various compounds with similar biological targets and their respective activities.
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DHFR | 0.45 | |
| Compound B | DHFR | 0.30 | |
| [(2,4-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | DHFR | TBD | This study |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
